Tautomeric State Specificity: 2-Mercapto-4-Oxoquinazoline vs. 2,4-Dioxo-Tetrahydroquinazoline
The target compound exists predominantly in the 2‑mercapto‑4‑oxoquinazoline tautomeric form (thiol‑lactam), as evidenced by the IUPAC‑compliant name ‘methyl 6‑(4‑oxo‑2‑sulfanylidene‑1H‑quinazolin‑3‑yl)hexanoate’ and its ChemSpider entry . In contrast, the isomeric 3‑(mercaptoalkyl)quinazoline‑2,4(1H,3H)‑dione series (exemplified by US 5306721) places the mercapto group on the N3‑alkyl chain and retains a 2,4‑dioxo core, eliminating the thiol‑lactam conjugation handle [1]. This tautomeric difference directly determines which reactive centre is available for covalent modification: the C2‑thiol in the target compound vs. a side‑chain thiol in the dione series.
| Evidence Dimension | Position of reactive thiol group |
|---|---|
| Target Compound Data | Thiol at C2 of the quinazolinone nucleus (thiol‑lactam tautomer) |
| Comparator Or Baseline | 3-(mercaptoalkyl)quinazoline-2,4(1H,3H)-diones (US 5306721): thiol on the N3‑alkyl side chain |
| Quantified Difference | Qualitative difference in reactive centre location; no comparative biological data available |
| Conditions | Structural assignment by IUPAC nomenclature and patent Markush structures |
Why This Matters
When designing covalent inhibitors that require the quinazolinone core to occupy a binding pocket while the thiol forms a disulfide or metal bond at a defined distance, the C2‑thiol tautomer provides geometry that the side‑chain thiol isomer cannot replicate.
- [1] Leistner, S. et al. 3-(Mercaptoalkyl)quinazoline. United States Patent US 5,306,721 (1994). https://www.sumobrain.com/patents/us/3-mercaptoalkylquinazoline/5306721.html. View Source
